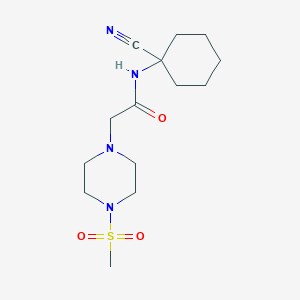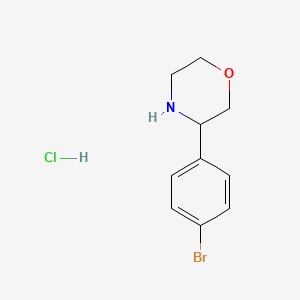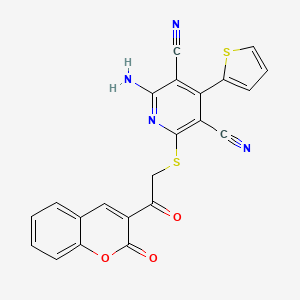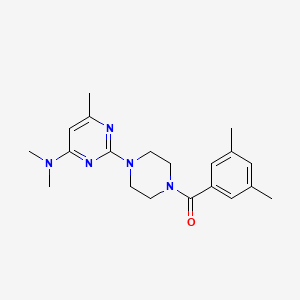
N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as CPP-115 and has been studied extensively for its potential applications in various fields of research. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that has been used clinically for several years. CPP-115 has been found to have a similar mechanism of action as vigabatrin, but with improved properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of CPP-115 involves the inhibition of GABA-AT. GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA-AT, CPP-115 can increase the levels of GABA in the brain, which has been shown to have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are largely related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing GABA levels, CPP-115 can reduce neuronal excitability, which has been shown to have a variety of effects on behavior and physiology.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP-115 for lab experiments is its potency as a GABA-AT inhibitor. CPP-115 has been shown to be more potent than vigabatrin, the parent compound from which it is derived. This makes CPP-115 a valuable tool for studying the role of GABA in various physiological and behavioral processes. One limitation of CPP-115 is that it is not selective for GABA-AT, and can also inhibit other enzymes in the brain. This can make it difficult to interpret the results of experiments using CPP-115.
Future Directions
There are several future directions for research on CPP-115. One promising direction is the development of CPP-115 as a treatment for addiction. CPP-115 has shown promise in animal models of addiction, and further research is needed to determine its potential as a clinical treatment. Another future direction is the development of more selective GABA-AT inhibitors, which could help to better understand the role of GABA in the brain. Additionally, research on the effects of CPP-115 on other neurotransmitters and physiological processes could provide valuable insights into its potential applications in various fields of research.
Synthesis Methods
The synthesis of CPP-115 involves a multi-step process that starts with the reaction of cyclohexylamine with acetic anhydride to form N-acetylcyclohexylamine. This intermediate is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)acetamide. The final step involves the reaction of N-(1-cyanocyclohexyl)acetamide with 4-methanesulfonylpiperazine to form CPP-115.
Scientific Research Applications
CPP-115 has been studied extensively for its potential applications in various fields of research. One of the most promising applications of CPP-115 is in the treatment of addiction. CPP-115 has been found to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is involved in the metabolism of the neurotransmitter GABA. By inhibiting GABA-AT, CPP-115 can increase GABA levels in the brain, which has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-22(20,21)18-9-7-17(8-10-18)11-13(19)16-14(12-15)5-3-2-4-6-14/h2-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICREWKRADDFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2980745.png)







![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2980756.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2980759.png)
![N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2980762.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2980763.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)
![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)